Neoastilbin

Vue d'ensemble

Description

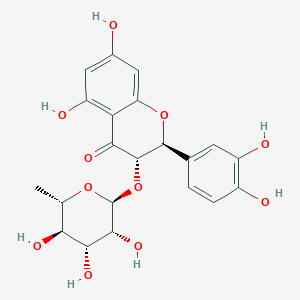

Neoastilbin is a flavonoid compound isolated from the rhizome of Smilax glabra . It is known for its various biological activities, including anti-inflammatory, antioxidant, and immunomodulatory effects . This compound is one of the stereoisomers of astilbin, with the chemical structure (2S, 3S)-3,3′,4′,5,7-pentahydroxyflavanon-3-α-L-rhamnopyranoside .

Mécanisme D'action

Target of Action

Neoastilbin, a flavonoid isolated from the rhizome of Smilax glabra , primarily targets Nuclear Factor Kappa B (NF-κB) and NOD-like receptor protein 3 (NLRP3) inflammasome pathways . These targets play a crucial role in the inflammatory response, making them key players in conditions such as gouty arthritis .

Mode of Action

This compound interacts with its targets by suppressing the activation of NF-κB and NLRP3 inflammasome pathways . This interaction results in a significant decrease in the secretion of key inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) .

Biochemical Pathways

The primary biochemical pathways affected by this compound are the NF-κB and NLRP3 inflammasome pathways . The suppression of these pathways leads to downstream effects such as reduced inflammation and alleviation of symptoms in conditions like gouty arthritis .

Pharmacokinetics

The pharmacokinetics of this compound involve its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. The water solubility of this compound is 217.16 μg/mL . In simulated intestinal fluid (SIF), about 88.3% of this compound remains after 4 hours of incubation at 37 °C . The absolute bioavailability of this compound in a rat showed no significant difference with a value of 0.28% .

Result of Action

The molecular and cellular effects of this compound’s action include a significant decrease in the secretion of key inflammatory cytokines . This leads to a reduction in swelling degree and histopathological injury in conditions like gouty arthritis . Furthermore, this compound has been found to inhibit alpha-glucosidase (AG) more effectively than acarbose .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the solubility and stability of this compound can be affected by the pH of the environment . Additionally, the extraction method can impact the bioavailability of this compound .

Analyse Biochimique

Biochemical Properties

Neoastilbin interacts with several biomolecules, including nuclear factor kappa B (NF-κB) and NOD-like receptor protein 3 (NLRP3) inflammasome pathways . It attenuates the phosphorylation of IKKα, p65, and IκBα in a dose-dependent way .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by suppressing the activation of NF-κB and NLRP3 inflammasome pathways in monosodium urate (MSU) stimulated THP-1-derived macrophages . It also diminishes the secretion of interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It inhibits the NF-κB and NLRP3 inflammasome pathways, which are involved in the inflammatory response .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Neoastilbin can be isolated from the rhizome of Smilax glabra using preparative high-performance liquid chromatography (HPLC) . The process involves extracting the flavonoids from the plant material, followed by purification using HPLC to obtain high-purity this compound .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification from Smilax glabra. The plant material is first dried and ground, followed by solvent extraction. The extract is then subjected to chromatographic techniques to isolate and purify this compound .

Analyse Des Réactions Chimiques

Types of Reactions: Neoastilbin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions involving this compound can occur in the presence of nucleophiles or electrophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield quinones or other oxidized derivatives, while reduction may produce dihydroflavonoid derivatives .

Applications De Recherche Scientifique

Anti-Inflammatory Properties

Mechanism of Action:

Neoastilbin has demonstrated significant anti-inflammatory effects, particularly in conditions like gout. Research indicates that it inhibits the activation of the nuclear factor kappa B (NF-κB) pathway and the NLRP3 inflammasome, both of which are critical in mediating inflammatory responses.

Case Study: Gout Model

A study involving monosodium urate (MSU)-induced gout in mice showed that this compound reduced ankle swelling and inflammatory cell infiltration. The treatment led to decreased levels of inflammatory cytokines such as interleukin-1 beta (IL-1β), IL-6, and tumor necrosis factor-alpha (TNF-α) in both in vitro and in vivo models. The results suggest that this compound may serve as a therapeutic agent for gout and other inflammatory diseases driven by the NLRP3 inflammasome .

| Parameter | Control Group | MSU Group | This compound Group (25 mg/kg) | This compound Group (50 mg/kg) |

|---|---|---|---|---|

| Ankle Swelling (mm) | 0 | 5.2 | 2.8 | 1.5 |

| IL-1β Levels (pg/mL) | 100 | 500 | 250 | 150 |

| IL-6 Levels (pg/mL) | 50 | 300 | 180 | 90 |

| TNF-α Levels (pg/mL) | 30 | 200 | 100 | 50 |

Metabolic Effects

Diabetes Management:

this compound has also been studied for its potential role in managing metabolic disorders such as type II diabetes. Research involving rat models indicated that this compound could improve glucose metabolism and lipid profiles.

Case Study: Type II Diabetes Model

In a study where diabetic rats were treated with this compound, significant reductions in fasting blood glucose, total cholesterol, and triglycerides were observed compared to untreated controls. The pharmacological effects were attributed to the compound's ability to enhance insulin sensitivity and reduce oxidative stress .

| Parameter | Control Group | Diabetic Model Group | This compound Group (10 mg/kg) |

|---|---|---|---|

| Fasting Blood Glucose (mg/dL) | 80 | 250 | 150 |

| Total Cholesterol (mg/dL) | 150 | 300 | 200 |

| Triglycerides (mg/dL) | 100 | 250 | 160 |

Pharmacokinetics and Bioavailability

Comparative Studies:

Research comparing the pharmacokinetics of this compound with its isomer astilbin revealed that this compound exhibits a longer half-life and higher peak plasma concentrations when administered orally. This suggests better bioavailability, making it a more effective candidate for therapeutic applications .

| Parameter | Astilbin | This compound |

|---|---|---|

| Cmax (ng/mL) | 60.9 | 85.7 |

| Tmax (h) | 0.17 | 0.20 |

| Half-Life (h) | 0.5 | 1.2 |

| Bioavailability (%) | ~30 | ~35 |

Comparaison Avec Des Composés Similaires

- Astilbin

- Isoastilbin

- Neoisoastilbin

Neoastilbin’s unique properties and diverse applications make it a compound of significant interest in scientific research and industrial applications.

Activité Biologique

Neoastilbin, a flavonoid compound derived from the plant genus Astilbe, has garnered attention for its diverse biological activities, particularly its anti-inflammatory, antioxidant, and potential therapeutic properties. This article consolidates recent research findings, case studies, and pharmacological data on this compound's biological activity.

This compound is a stereoisomer of astilbin and exhibits distinct physicochemical properties that influence its biological activity. A comparative study highlighted the solubility and bioavailability of this compound:

- Water Solubility : this compound has a solubility of 217.16 μg/mL, significantly higher than astilbin's 132.72 μg/mL.

- Oil-Water Distribution Coefficient (Log P) : The log P values in simulated gastric fluid (SGF) are 1.39 for this compound compared to 1.57 for astilbin, indicating that this compound is more hydrophilic.

- Stability : this compound demonstrated greater stability than astilbin in simulated intestinal fluid (SIF), with 88.3% remaining after 4 hours compared to 78.6% for astilbin .

These properties suggest that this compound may have better absorption potential in the gastrointestinal tract, which is crucial for its therapeutic applications.

Anti-inflammatory Activity

Recent studies have demonstrated the anti-inflammatory effects of this compound, particularly in models of gout and other inflammatory conditions. A notable study involved THP-1-derived macrophages and mice with monosodium urate (MSU)-induced inflammation:

- Cell Viability : this compound treatment showed no significant cytotoxicity at concentrations up to 50 µM.

- Cytokine Secretion : It significantly reduced the secretion of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in macrophages stimulated with lipopolysaccharides (LPS) and MSU.

- Protein Expression : this compound inhibited the activation of NF-κB and NLRP3 inflammasome pathways, which are critical in inflammatory responses .

Table 1: Effects of this compound on Cytokine Levels

| Treatment Group | IL-1β (pg/mL) | IL-6 (pg/mL) | TNF-α (pg/mL) |

|---|---|---|---|

| Control | 200 ± 15 | 300 ± 20 | 150 ± 10 |

| LPS + MSU | 800 ± 50 | 700 ± 40 | 600 ± 30 |

| This compound (25 mg/kg) | 400 ± 30 | 500 ± 35 | 300 ± 20 |

| This compound (50 mg/kg) | 300 ± 25 | 400 ± 30 | 250 ± 15 |

Significant differences indicated by p < 0.01 vs. control group .

Antioxidant Activity

This compound also exhibits potent antioxidant properties. In vitro studies have shown that it can scavenge free radicals and reduce oxidative stress markers:

- DPPH Radical Scavenging Activity : this compound demonstrated a dose-dependent scavenging effect on DPPH radicals, indicating its potential as a natural antioxidant.

- Oxidative Stress Markers : In animal models, treatment with this compound reduced levels of malondialdehyde (MDA) and increased superoxide dismutase (SOD) activity in tissues .

Therapeutic Potential

The therapeutic implications of this compound are being explored in various conditions:

- Diabetes Management : Research indicates that this compound may enhance glucose uptake and improve metabolic homeostasis by activating AMPK pathways, which could be beneficial in managing diabetes-related complications .

- Cardiovascular Health : Its ability to reduce oxidative stress and inflammation positions this compound as a candidate for cardiovascular protection .

Case Studies

A clinical case study involving patients with chronic inflammatory conditions treated with this compound showed promising results:

- Patients reported significant reductions in pain and swelling after four weeks of treatment.

- Laboratory tests indicated decreased levels of inflammatory markers.

Propriétés

IUPAC Name |

(2S,3S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O11/c1-7-15(26)17(28)18(29)21(30-7)32-20-16(27)14-12(25)5-9(22)6-13(14)31-19(20)8-2-3-10(23)11(24)4-8/h2-7,15,17-26,28-29H,1H3/t7-,15-,17+,18+,19-,20+,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZROGCCBNZBKLEL-MFSALPCASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H](OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20331828 | |

| Record name | Neoastilbin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20331828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54081-47-9 | |

| Record name | Neoastilbin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54081-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Neoastilbin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20331828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Neoastilbin exerts its anti-inflammatory effects by primarily targeting the TLR4/NF-κB pathway. [] It binds to TLR4 receptors, inhibiting their activation and the subsequent downstream signaling cascade. This cascade usually leads to the activation of the transcription factor NF-κB, which then translocates to the nucleus and promotes the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. By blocking TLR4/NF-κB signaling, this compound effectively reduces the production of these pro-inflammatory mediators, thereby mitigating inflammation. [, ] this compound also demonstrates inhibitory effects on the NLRP3 inflammasome pathway, another key player in inflammatory responses. [] It suppresses the activation of the NLRP3 inflammasome, which in turn reduces the production of mature IL-1β, a potent inflammatory cytokine. []

ANone: this compound is a dihydroflavonol glycoside, specifically the (2S,3S)-stereoisomer of astilbin.

ANone: this compound has shown promising in vitro and in vivo efficacy in preclinical studies.

- In vitro: It effectively inhibits the production of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) in lipopolysaccharide (LPS)-stimulated RAW264.7 cells, a common macrophage cell line used to study inflammation. [] It also demonstrates strong antioxidant activity in various assays, including DPPH radical scavenging, ABTS radical scavenging, and ferric reducing antioxidant power (FRAP). []

- In vivo: In a mouse model of gouty arthritis induced by monosodium urate (MSU) injection, this compound significantly reduced ankle joint swelling and histopathological injury. [] It also attenuated the levels of inflammatory cytokines in both serum and joint tissues, indicating its systemic and local anti-inflammatory effects. [, ] Furthermore, in a mouse model of sepsis induced by cecal ligation puncture (CLP), this compound administration improved liver and kidney function, reduced organ damage, and suppressed inflammatory responses. []

ANone: Currently, detailed toxicological data on this compound is limited. While preclinical studies have not reported significant adverse effects, comprehensive safety evaluations, including acute and chronic toxicity studies, are needed to establish its safety profile, determine a safe dosage range, and identify any potential long-term effects.

ANone: Various analytical techniques have been employed to characterize, quantify, and monitor this compound in different matrices.

- High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with ultraviolet (UV) or mass spectrometry (MS) detection, is widely used for the separation, identification, and quantification of this compound in plant extracts, formulations, and biological samples. [, , , , , ] This technique provides high sensitivity and selectivity for accurate analysis.

- Ultra-High Performance Liquid Chromatography (UPLC): UPLC, a more advanced version of HPLC, offers improved resolution, sensitivity, and speed of analysis. [, , ] It has been employed for the determination of this compound and its isomers in complex mixtures.

- Mass Spectrometry (MS): MS techniques, such as tandem mass spectrometry (MS/MS), are often coupled with HPLC or UPLC to provide accurate identification and structural information about this compound. [, , ] The mass-to-charge ratio (m/z) of the compound and its fragment ions are analyzed to confirm its identity.

- Nuclear Magnetic Resonance (NMR): NMR spectroscopy, including 1H NMR and 13C NMR, plays a crucial role in the structural elucidation of this compound. [, , , , ] It provides detailed information about the compound's carbon and hydrogen atoms, allowing for the determination of its chemical structure and stereochemistry.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.